molecular formula C9H11NO B8812881 2-Aminopropiophenone CAS No. 5265-18-9

2-Aminopropiophenone

Cat. No. B8812881
CAS RN: 5265-18-9
M. Wt: 149.19 g/mol
InChI Key: PUAQLLVFLMYYJJ-UHFFFAOYSA-N
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Description

2-aminopropiophenone is propiophenone substituted at the beta-carbon by an amino group. It is a primary amino compound and an aromatic ketone. It is functionally related to a propiophenone.

Mechanism Of Action

Cathinone, the active principle of Catha edulis (khat), shows long-lasting analgesic effects when the tail-flick test is used in rats. The involvement of monoamines, endogenous opioids and stress in this analgesic effect was tested. Both early (30 min) and late (24 hr) analgesic effects of cathinone were prevented by reserpine or p-chlorophenylalanine, which deplete catecholamines or serotonin, respectively, and by nomifensine, which prevents neuronal uptake of biogenic amines and amphetamines. The same inhibitory effect was obtained with a high dose (4 mg/kg) of naloxone. However, rats made tolerant to morphine retained both early and late analgesic response to cathinone. The increase in plasma ACTH induced by the tail-flick test at 30 min and 24 hr was significantly enhanced by cathinone, in a naloxone-reversible way. However, the analgesic responses shown at these times were not prevented by either dexamethasone or adrenalectomy. ... The prolonged analgesia induced by cathinone is primarily due to an amphetamine-like activation of monoaminergic pathways, but requires the integrity of non-mu-opioid mechanisms. The involvement of the adrenohypophyseal axis in this cathinone effect is less probable.
Infusion of khat leaves is an African traditional remedy used to treat airway diseases. The beneficial effects of khat are thought to be due to the activity of its main active component, cathinone. Cathinone inhibited electric field stimulation-induced acetylcholine release and the contractions of smooth muscle, which could be responsible for the beneficial effects seen in airway disease. The mechanism of action of this natural product appears to be via the activation of both pre-junctional alpha(2) adrenergic and 5-hydroxytryptamine 7 receptors. The present novel study describes how cathinone modulates airway tone, and may go some way to explaining the traditional use of khat as a remedy for the alleviation of respiratory disease symptoms.
The alkaloid (-)-cathinone, which accounts for the stimulating properties of khat leaves, has a pharmacological profile closely resembling that of (+)-amphetamine. Since amphetamine is known to induce release at CNS serotonin storage sites, experiments were performed to determine whether (-)-cathinone also displays this aspect of amphetamine action. When the effects of (-)-cathinone and (+)-amphetamine on the release of radioactivity from rat striatal tissue prelabelled with 3H-serotonin were compared, it was found that (-)-cathinone had a releasing effect similar to that of (+)-amphetamine, although it was only one third as potent. Thus, the khat alkaloid (-)-cathinone appears to share an important effect of (+)-amphetamine on serotoninergic neurotransmission.
The effects of (-)cathinone, the primary psychoactive alkaloid of the Khat plant, were compared to those of (+)amphetamine in the anterior caudate-putamen and the nucleus accumbens. In vivo microdialysis was used to measure extracellular levels of dopamine and metabolites in both regions of the brain simultaneously, after intraperitoneal administration of 0.8, 1.6 or 3.2 mg/kg of either drug (doses expressed as the salts). Both drugs increased levels of dopamine but decreased levels of metabolites in a dose-dependent manner. However, the relative magnitude of these effects depended upon the specific drug, the dose and area of the brain examined. At the largest dose used, amphetamine had a relatively greater effect than cathinone on dopamine in both caudate and accumbens. However, among smaller doses, this difference was only observed in the nucleus accumbens after administration of 1.6 mg/kg. The results also demonstrated a differential regional effect of both drugs at 3.2 mg/kg, in that both had a greater effect on dopamine in the caudate, as opposed to the accumbens. These findings demonstrate a functional heterogeneity of the striatum of the rat, that may be relevant to the understanding of both normal brain function and the neural responses to psychoactive drugs.
For more Mechanism of Action (Complete) data for Cathinone (6 total), please visit the HSDB record page.

properties

CAS RN

5265-18-9

Product Name

2-Aminopropiophenone

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-amino-1-phenylpropan-1-one

InChI

InChI=1S/C9H11NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,10H2,1H3

InChI Key

PUAQLLVFLMYYJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N

boiling_point

BP: 93 °C at 0.8 mm Hg

Color/Form

Pale yellow leaf from petroleum ether

melting_point

46.5 °C

Related CAS

16735-19-6 (hydrochloride)

solubility

Very soluble in ether, ethanol

Origin of Product

United States

Synthesis routes and methods

Procedure details

Palladium on carbon (1.069 g, 1.005 mmol) was added to the solution of 2-azido-1-phenyl-1-propanone (1.76 g, 10.05 mmol) and hydrochloric acid (6.69 mL, 80 mmol) in CH3OH (50 mL) under nitrogen, and the reaction mixture was stirred under hydrogen overnight at 25° C. The mixture was filtered, washing with CH2Cl2 (50 mL) and CH3OH (100 mL), and concentrated. Water (100 mL) was added, and the resulting mixture was lyophilized to yield an HCl salt of the title compound (1.9 g) as a brown solid. LC-MS (ES) m/z=150 [M+H]+.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
6.69 mL
Type
reactant
Reaction Step One
Quantity
1.069 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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